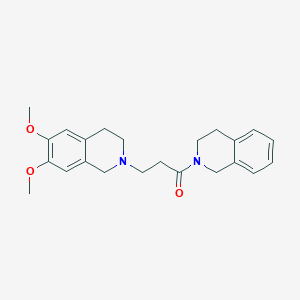![molecular formula C22H20N2O4 B6636538 Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)
Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate, also known as MPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzamides and has been found to exhibit a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate involves the inhibition of certain enzymes and proteins that are involved in the development of inflammation and cancer. Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate inhibits the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation. Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate also inhibits the activity of HDAC, which is involved in the regulation of gene expression. By inhibiting HDAC, Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate can induce the expression of certain genes that are involved in the suppression of cancer.
Biochemical and Physiological Effects:
Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the development of inflammation. Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate has also been found to induce the expression of certain genes that are involved in the suppression of cancer. Additionally, Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate has been shown to inhibit the replication of certain viruses such as HSV and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate in lab experiments is its ability to inhibit the activity of certain enzymes and proteins that are involved in the development of inflammation and cancer. This makes Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate a potential candidate for the development of new anti-inflammatory and anti-cancer drugs. However, one of the limitations of using Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate in lab experiments is its potential toxicity. Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate has been found to exhibit cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate. One area of research could focus on the development of new anti-inflammatory and anti-cancer drugs based on the structure of Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate. Another area of research could focus on the potential use of Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate in the treatment of viral infections such as HSV and HIV. Additionally, future research could focus on the potential toxicity of Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate and ways to mitigate its cytotoxic effects.
Métodos De Síntesis
The synthesis of Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate involves the reaction of 4-phenoxyaniline with 2-acetylamino benzoic acid in the presence of methyl chloroformate. The resulting compound is then purified using a column chromatography method. The purity of the compound is checked using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in the development of inflammation and cancer. Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate has also been found to inhibit the replication of certain viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-22(26)19-9-5-6-10-20(19)24-21(25)15-23-16-11-13-18(14-12-16)28-17-7-3-2-4-8-17/h2-14,23H,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFVWKJZJYKUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CNC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636457.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636464.png)
![N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)
![2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B6636475.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)



![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)

![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)


![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)